molecular formula C14H16ClNOSi B1443867 {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol CAS No. 1217863-45-0

{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol

Cat. No.: B1443867
CAS No.: 1217863-45-0
M. Wt: 277.82 g/mol
InChI Key: LAOGJAOJSRXZNA-UHFFFAOYSA-N
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Description

{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol is an organosilicon compound that features a chloropyridinyl group attached to a dimethylsilyl-substituted phenylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol typically involves the reaction of 6-chloropyridine with a dimethylsilyl-substituted phenylmethanol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.

    Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is the pyridinyl derivative.

    Substitution: The major products are the substituted pyridinyl derivatives, depending on the nucleophile used.

Scientific Research Applications

{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can bind to active sites or allosteric sites on proteins, modulating their activity. The dimethylsilyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(6-Bromopyridin-3-yl)dimethylsilyl]phenyl}methanol
  • {2-[(6-Fluoropyridin-3-yl)dimethylsilyl]phenyl}methanol
  • {2-[(6-Methylpyridin-3-yl)dimethylsilyl]phenyl}methanol

Uniqueness

{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and solubility are enhanced by the dimethylsilyl group, making it suitable for a wide range of applications.

Properties

IUPAC Name

[2-[(6-chloropyridin-3-yl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOSi/c1-18(2,12-7-8-14(15)16-9-12)13-6-4-3-5-11(13)10-17/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOGJAOJSRXZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CN=C(C=C1)Cl)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-45-0
Record name {2-[(6-chloropyridin-3-yl)dimethylsilyl]phenyl}methanol
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